(4-Chloro-3-fluorophenyl)(furan-3-yl)methanol
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Overview
Description
(4-Chloro-3-fluorophenyl)(furan-3-yl)methanol is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, a furan ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluorophenyl)(furan-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzaldehyde and furan-3-carbaldehyde.
Grignard Reaction: A Grignard reagent, such as furan-3-ylmagnesium bromide, is prepared and reacted with 4-chloro-3-fluorobenzaldehyde to form the corresponding alcohol.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous Flow Synthesis: To enhance efficiency and control over reaction conditions.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of (4-Chloro-3-fluorophenyl)(furan-3-yl)ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to explore new synthetic pathways.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties.
Agrochemicals: Explored for use in the development of new agrochemical products.
Mechanism of Action
The mechanism by which (4-Chloro-3-fluorophenyl)(furan-3-yl)methanol exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
(4-Chloro-3-fluorophenyl)methanol: Lacks the furan ring, which may reduce its versatility in synthetic applications.
(4-Chloro-3-fluorophenyl)(thiophen-3-yl)methanol: Similar structure but with a thiophene ring instead of furan, which can alter its chemical reactivity and biological activity.
Uniqueness:
Structural Features: The combination of chloro, fluoro, and furan groups provides unique reactivity and potential for diverse applications.
Versatility: The presence of both phenyl and furan rings makes it a valuable intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(furan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO2/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKIVTVRVAGTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=COC=C2)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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